-Fluoro-5-nitrobenzotrifluoride can be synthesized through various methods, including the nitration of 2-fluoro-5-trifluoromethylbenzene with fuming nitric acid or a mixture of nitric and sulfuric acids. [PubChem, 2-Fluoro-5-nitrobenzotrifluoride, ""]
This compound is a colorless liquid at room temperature with a boiling point of 105-110 °C at 25 mmHg and a density of 1.522 g/mL at 25 °C. [Sigma-Aldrich, 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8, ""]
Research suggests that 2-Fluoro-5-nitrobenzotrifluoride may have potential applications in various scientific fields, including:
2-Fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula CHFNO and a molecular weight of approximately 209.10 g/mol. It features a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and three fluorine atoms at the 1, 1, 1-position (trifluoromethyl group). This compound is recognized for its utility in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Currently, there's no documented research on the specific mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride in any biological system.
Due to the lack of documented research on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations:
The synthesis of 2-Fluoro-5-nitrobenzotrifluoride can be achieved through various methods:
These methods highlight the importance of reaction conditions such as temperature, time, and reagent ratios to optimize yield and purity.
2-Fluoro-5-nitrobenzotrifluoride serves as a versatile building block in:
Several compounds share structural similarities with 2-Fluoro-5-nitrobenzotrifluoride. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluoro-2-nitrotoluene | Fluorine at position 5, nitro at position 2 | Less fluorinated; different electronic properties |
Trifluoromethylbenzene | Trifluoromethyl group on benzene | Lacks nitro group; more reactive towards nucleophiles |
3-Nitrobenzotrifluoride | Nitro at position 3, trifluoromethyl group | Different substitution pattern affects reactivity |
4-Fluoro-3-nitrotoluene | Fluorine at position 4, nitro at position 3 | Varying positions alter potential applications |
The uniqueness of 2-Fluoro-5-nitrobenzotrifluoride lies in its specific combination of functional groups that influence both its chemical reactivity and potential applications in specialized fields like pharmaceuticals and agrochemicals.
Irritant